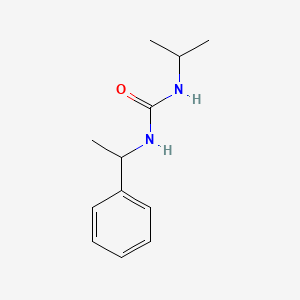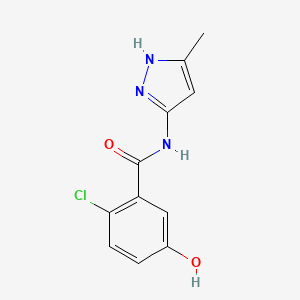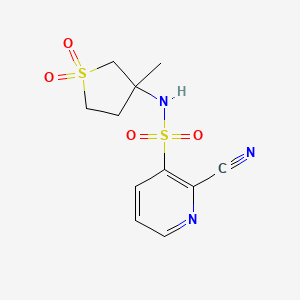
1-(alpha-Methylbenzyl)-3-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(alpha-Methylbenzyl)-3-isopropylurea is a chemical compound that is commonly known as A-317491. It is a selective antagonist of the P2X3 and P2X2/3 receptors, which are ion channels that are involved in pain and inflammation. This compound has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of chronic pain and other conditions.
Mechanism of Action
A-317491 acts as a selective antagonist of the P2X3 and P2X2/3 receptors, which are ion channels that are involved in pain and inflammation. By blocking these receptors, A-317491 reduces the transmission of pain signals and inflammation, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
A-317491 has been shown to have several biochemical and physiological effects in animal models. It has been found to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the activation of immune cells, such as macrophages and T cells. Additionally, A-317491 has been found to reduce the expression of pain-related genes in the spinal cord and to reduce the activity of nociceptive neurons.
Advantages and Limitations for Lab Experiments
A-317491 has several advantages for use in lab experiments. It is a selective antagonist of the P2X3 and P2X2/3 receptors, which allows for the specific targeting of these receptors in animal models. Additionally, A-317491 has been shown to have a good safety profile and to be well-tolerated in animal models.
However, there are also some limitations to the use of A-317491 in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, A-317491 may have off-target effects on other ion channels, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for the study of A-317491. One area of research is the development of more potent and selective P2X3 and P2X2/3 antagonists. Additionally, further research is needed to better understand the mechanisms of action of A-317491 and to identify potential off-target effects. Finally, clinical trials are needed to determine the safety and efficacy of A-317491 in humans for the treatment of chronic pain and other conditions.
Synthesis Methods
The synthesis of A-317491 involves several steps, including the reaction of alpha-methylbenzylamine with isopropyl isocyanate to form the intermediate N-(alpha-methylbenzyl)-N'-isopropylurea. This intermediate is then reacted with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base to form A-317491.
Scientific Research Applications
A-317491 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in reducing pain and inflammation in animal models of various conditions, including neuropathic pain, inflammatory pain, and osteoarthritis. Additionally, A-317491 has been found to be effective in reducing cough and airway hyperresponsiveness in animal models of respiratory diseases.
properties
IUPAC Name |
1-(1-phenylethyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)13-12(15)14-10(3)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPHAVVQBCPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylethyl)-3-propan-2-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Cyclopropyl-6,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633690.png)

![1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B6633717.png)
![2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6633724.png)



![3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6633763.png)





![2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid](/img/structure/B6633809.png)